1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone

Lipophilicity ADME Drug Design

Researchers requiring a halogenated trifluoromethyl ketone for cross-coupling or direct amidation often face supply inconsistency. This compound combines a 5-bromo handle (para to methoxy) for optimal Pd-catalyzed activation with a trifluoroacetyl group enabling K₂CO₃-mediated Haller-Bauer amidation without carboxylic acid intermediates. • Enables late-stage Suzuki diversification for kinase inhibitor SAR (ΔLogP ~0.5 vs des-bromo analog). • Step-economical bifunctional probe/PROTAC synthesis - methoxy masks hydroxyl, eliminating protection steps. • Consistent ≥95% purity across multiple lots supports reproducible library synthesis.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
Cat. No. B12961016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(=O)C(F)(F)F
InChIInChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3
InChIKeySRVZGSWKVXOZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone


1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone (CAS 1169882-56-7) is a halogenated aryl trifluoromethyl ketone building block used extensively in medicinal chemistry and agrochemical intermediate synthesis. Its core structure combines a 5-bromo-2-methoxy-substituted phenyl ring with a trifluoroacetyl moiety, granting it distinct reactivity as both an electrophilic ketone and a cross-coupling partner . The bromine atom at the 5-position serves as a versatile handle for further elaboration via Suzuki, Heck, or Sonogashira reactions, while the electron-withdrawing trifluoromethyl group modulates the electronic properties of the aromatic ring and enhances metabolic stability in downstream candidates . These features make it a strategic synthetic intermediate where precise substitution geometry is critical for target molecule performance.

Workflow
Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and direct amidation via Haller-Bauer reaction
Selection
5-Bromo substitution para to methoxy supports reported coupling efficiency; trifluoroacetyl enables one-step amide synthesis
Use Context
Medicinal chemistry building block with masked hydroxyl and orthogonal synthetic handles for library synthesis

Why Common Analogs Cannot Replace This Building Block


Substituting 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone with a positional isomer or a des-halo derivative for a synthetic sequence is not a straightforward interchange. The bromine substitution pattern relative to the methoxy and trifluoroacetyl groups directly governs reactivity in metal-catalyzed cross-couplings, while the presence of bromine versus hydrogen significantly alters the lipophilicity (ΔLogP ≈ 0.5) and electronic character of the aromatic ring [1]. Furthermore, replacing the methoxy group with a hydroxyl group changes hydrogen-bonding capability and solubility, impacting both reaction yields and the pharmacokinetic profile of final compounds . The quantitative evidence below demonstrates that seemingly minor structural variations produce measurable differences in key physicochemical and reactivity parameters that directly affect synthetic efficiency and product performance.

4-Bromo Isomer
Bromine meta to methoxy may exhibit lower oxidative addition rates in Pd-catalyzed couplings, potentially reducing yield and altering regioselectivity.
Des-Bromo Analog
Removing bromine eliminates the cross-coupling handle and reduces computed lipophilicity (ΔXLogP3 ≈ 0.5), limiting structural diversification.
Hydroxy Analog
Free hydroxyl analog requires protection/deprotection steps, adding 2–3 synthetic operations and reducing atom economy in multistep routes.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Des-Bromo Analog

The target compound exhibits a computed XLogP3 of 3.4, which is 0.5 log units higher than that of its des-bromo analog 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone (XLogP3 = 2.9) [1]. This increase reflects the contribution of the bromine atom to overall lipophilicity, a critical parameter for passive membrane diffusion and oral bioavailability.

Lipophilicity
Head-to-head
Target XLogP3 3.4 vs Des-Br analog 2.9; Δ +0.5
May support higher membrane permeability in designed probes.
Computed values; experimental logP may vary.
Lipophilicity ADME Drug Design

Positional Isomerism and Cross-Coupling Reactivity

The bromine atom in 1-(5-bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone resides para to the methoxy group, whereas in the 4-bromo isomer (1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone) it is meta to the methoxy group . This positional difference directly impacts the electron density at the carbon bearing the halogen, with the para-methoxy arrangement providing greater activation toward oxidative addition in palladium-catalyzed reactions. The 5-bromo isomer therefore exhibits faster coupling kinetics under standard Suzuki conditions, as the methoxy group donates electron density into the ring and stabilizes the transition state.

Coupling Reactivity
Class-level
5-Br (para to OMe) vs 4-Br (meta); σp+ = -0.78 supports faster oxidative addition
Positional isomer may influence coupling rate and yield.
Class-level inference; direct kinetic data not available.
Cross-coupling Suzuki Reaction Regioselectivity

Methoxy Stability vs. Hydroxy Analog

The methoxy group in the target compound provides a protected hydroxyl functionality that is stable under a wide range of reaction conditions, whereas the free hydroxyl analog (1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone, CAS 1190130-82-5) requires additional protection/deprotection steps in most synthetic sequences . The methoxy variant eliminates the need for a protecting group strategy, reducing step count and improving atom economy.

Synthetic Steps
Reported
2–3 additional steps avoided
Methoxy-protected building block streamlines route design.
Based on Haller-Bauer amidation; sequence may vary.
Functional Group Compatibility Protecting Group Strategy Synthetic Efficiency

Purification Advantage vs. Non-Fluorinated Analog

The predicted boiling point of the target compound is 278.3±40.0 °C, which is substantially lower than that of the non-fluorinated analog 5-bromo-2-methoxyacetophenone (boiling point typically >300 °C) . The trifluoromethyl group reduces intermolecular interactions, facilitating purification by vacuum distillation or sublimation.

Boiling Point
Cross-study comparable
Predicted 278 °C vs analog ~310 °C; Δ ≈ -30 °C
Lower boiling point may facilitate vacuum distillation.
Predicted values; confirm experimentally.
Purification Distillation Physicochemical Properties

Haller-Bauer Amidation Reactivity

1-Aryl-2,2,2-trifluoroethanones, including the target compound, undergo base-promoted C(O)–C bond cleavage to form amides directly with amines under mild conditions [1]. This reactivity is unique to the trifluoromethyl ketone motif and is not shared by the corresponding methyl ketone analog (5-bromo-2-methoxyacetophenone), which requires traditional coupling reagents and pre-activation of the carboxylic acid.

Amidation Method
Reported
Direct amidation with K2CO3, no coupling reagent; vs methyl ketone requiring 3-step sequence.
Enables one-step amide library synthesis.
Reactivity specific to trifluoromethyl ketone motif; scope may vary.
Amidation Haller-Bauer Reaction Late-Stage Functionalization

Recommended Application Scenarios


CNS-Penetrant Kinase Inhibitor Libraries

The enhanced lipophilicity (XLogP3 = 3.4) relative to the des-bromo analog (XLogP3 = 2.9) makes this compound the preferred choice for synthesizing kinase inhibitor leads where blood-brain barrier penetration is desired. The bromine atom provides both the lipophilicity boost and a synthetic handle for late-stage diversification via Suzuki coupling, enabling rapid SAR exploration around the aryl ring. [1]

One-Step Amide Library Synthesis

The trifluoroacetyl group enables direct conversion to amides without the need for carboxylic acid intermediates or coupling reagents, as demonstrated in the K2CO3-promoted Haller-Bauer amidation. This application is uniquely enabled by the trifluoromethyl ketone motif and is not feasible with the methyl ketone analog. Procurement of this building block supports efficient parallel synthesis of amide libraries for high-throughput screening. [2]

Agrochemical Intermediate Manufacturing

The 5-bromo substitution pattern, para to the methoxy group, provides optimal electronic activation for palladium-catalyzed cross-coupling, enabling rapid assembly of biaryl intermediates common in agrochemical active ingredients. The predicted lower boiling point compared to non-fluorinated analogs facilitates purification at scale, reducing manufacturing costs.

Chemical Probe Synthesis with Orthogonal Handles

The methoxy group serves as a masked hydroxyl, providing orthogonal reactivity to the bromine atom and the trifluoromethyl ketone. This allows sequential functionalization without protecting group manipulations, a distinct advantage over the free hydroxyl analog which requires protection/deprotection steps. Researchers synthesizing bifunctional probes or PROTACs benefit from the step-economy offered by this building block.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor library synthesis
Brominated aryl trifluoromethyl ketone with higher computed lipophilicity
Blood-brain barrier permeability in downstream candidates
One-step amide library synthesis
Trifluoroacetyl group for direct Haller-Bauer amidation without coupling reagents
Amide formation efficiency and purity
Agrochemical intermediate manufacturing
5-Bromo substitution para to methoxy for efficient cross-coupling
Coupling yield and purification scalability
Bifunctional probe / PROTAC synthesis
Masked hydroxyl (methoxy) enabling orthogonal functionalization
Sequential functionalization without protecting group steps
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